molecular formula C20H21N3O4S B5694817 2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole

2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole

Cat. No. B5694817
M. Wt: 399.5 g/mol
InChI Key: GXLXFIVZDWPMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a piperazine ring, which is a common feature in many drugs . The methoxyphenylsulfonyl group is a common functional group in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Indoles are known to undergo electrophilic substitution reactions . Piperazines can participate in various reactions, including acylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl and carbonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

EiM07-33847: has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with bacterial enzymes, potentially inhibiting their function. For example, docking simulations of similar piperazine derivatives have shown that they can stabilize enzyme-inhibitor complexes through hydrophobic interactions . This suggests that EiM07-33847 could be effective against a range of bacteria by targeting essential enzymes.

Anti-tubercular Agents

Compounds with a similar structure to EiM07-33847 have been designed and synthesized to evaluate their anti-tubercular activity. These compounds have shown promise against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The sulfonyl piperazine moiety present in EiM07-33847 is crucial for this activity, indicating its potential use in developing new anti-tubercular drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activity of this compound, as both indoles and piperazines are common structures in many pharmaceuticals . Additionally, new synthetic methods could be developed to efficiently produce this compound or similar structures.

properties

IUPAC Name

1H-indol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)23-12-10-22(11-13-23)20(24)19-14-15-4-2-3-5-18(15)21-19/h2-9,14,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLXFIVZDWPMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole

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